molecular formula C8H7N3O B3212390 Pyrazolo[1,5-a]pyridine-5-carboxamide CAS No. 1101120-03-9

Pyrazolo[1,5-a]pyridine-5-carboxamide

Cat. No. B3212390
CAS RN: 1101120-03-9
M. Wt: 161.16 g/mol
InChI Key: XCDRZFXDJGFXBD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound with a fused pyrazole and pyridine ring system. Its chemical structure consists of a pyrazole ring (containing two nitrogen atoms) fused to a pyridine ring (containing one nitrogen atom). This compound exhibits interesting properties and has garnered attention in both theoretical and experimental studies .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-5-carboxamide involves several routes, but one notable method is the reaction between appropriate precursors. Researchers have explored various synthetic pathways, including condensation reactions, cyclization processes, and functional group modifications. These methods allow for structural diversity and enable the preparation of Pyrazolo[1,5-a]pyridine-5-carboxamide derivatives with different substituents .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-5-carboxamide is crucial for understanding its properties. The fused ring system provides rigidity and influences its electronic behavior. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have revealed insights into the electronic structure. Electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission properties, while electron-withdrawing groups (EWGs) have the opposite effect. These findings aid in designing derivatives with desired optical characteristics .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-5-carboxamide participates in various chemical reactions. It can undergo substitution reactions, cyclizations, and transformations involving its functional groups. Researchers have explored its reactivity with other compounds, metal ions, and oxidants. Understanding these reactions is essential for designing novel derivatives with improved properties or specific functionalities .


Physical And Chemical Properties Analysis

  • Absorption and Emission Properties : The absorption and fluorescence spectra of Pyrazolo[1,5-a]pyridine-5-carboxamide derivatives depend on their substituents. Researchers have characterized their photophysical properties, including molar absorptivity (ε) and fluorescence quantum yield (ϕF) .

Scientific Research Applications

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-5-carboxamide derivatives have been explored for their potential as antitubercular agents. These compounds have shown promising in vitro potency against Mycobacterium tuberculosis (Mtb) strains, including drug-resistant strains. Notably, certain derivatives have demonstrated significant reductions in bacterial burden in infected mouse models, highlighting their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Synthesis Methodologies

Advancements in synthetic methodologies for pyrazolo[1,5-a]pyridine-5-carboxamide derivatives have been a significant area of research. These methodologies, such as palladium-catalyzed aminocarbonylation, facilitate the functionalization of this heterocyclic moiety. The development of novel synthetic routes is crucial for creating a diverse range of compounds with potential pharmacological properties (Keating & Alam, 2021).

Antimicrobial Activity

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyridine-5-carboxamide derivatives and evaluating their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating notable antimicrobial properties. This includes the evaluation of minimum inhibitory concentration (MIC) for the most active compounds and the assessment of RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Antibacterial Activity

The antibacterial activity of pyrazolo[1,5-a]pyridine derivatives has been a subject of interest. These compounds, particularly those with a carboxamide group at the 5-position, have shown moderate to good activity against various Gram-negative and Gram-positive bacteria. This suggests their potential in developing new antibacterial agents (Panda, Karmakar & Jena, 2011).

Safety and Hazards

While Pyrazolo[1,5-a]pyridine-5-carboxamide derivatives have shown promise in various applications, safety considerations are essential. Researchers must assess toxicity, stability, and potential hazards associated with handling or exposure. Proper precautions should be taken during synthesis, storage, and use in biological assays .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-2-4-11-7(5-6)1-3-10-11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRZFXDJGFXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285682
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-5-carboxamide

CAS RN

1101120-03-9
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101120-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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